REACTION_CXSMILES
|
Br[CH2:2][C:3]1[N:4]=[C:5]([C:8](=[O:10])[CH3:9])[S:6][CH:7]=1.[C:11]([OH:14])(=[O:13])[CH3:12].C([O-])(=O)C.[K+]>C(OCC)(=O)C>[C:8]([C:5]1[S:6][CH:7]=[C:3]([CH2:2][O:14][C:11](=[O:13])[CH3:12])[N:4]=1)(=[O:10])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
BrCC=1N=C(SC1)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
potassium acetate
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude oil that
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1SC=C(N1)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |